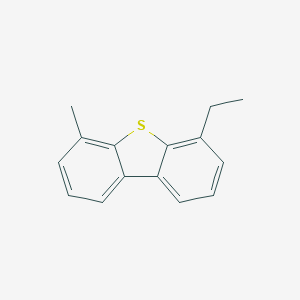

![molecular formula C7H3Cl2NO B176822 3,5-Dichlorobenzo[d]isoxazole CAS No. 16263-53-9](/img/structure/B176822.png)

3,5-Dichlorobenzo[d]isoxazole

Vue d'ensemble

Description

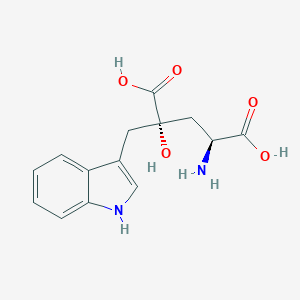

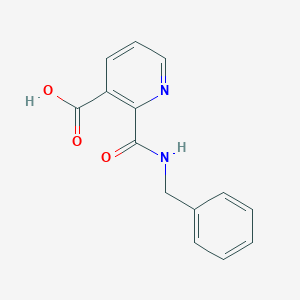

3,5-Dichlorobenzo[d]isoxazole is a compound with the molecular formula C7H3Cl2NO . It is a member of the isoxazole family, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of isoxazoles, including 3,5-Dichlorobenzo[d]isoxazole, often involves metal-free synthetic routes . One such method involves the reaction of aryl aldehydes with hydroxylamine hydrochloride . Another method involves a one-pot synthesis from terminal alkynes, aldehydes, and hydroxylamine .Molecular Structure Analysis

The molecular structure of 3,5-Dichlorobenzo[d]isoxazole consists of a five-membered isoxazole ring with two chlorine atoms attached at the 3rd and 5th positions . The InChI code for this compound isInChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H . Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dichlorobenzo[d]isoxazole is 188.01 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 155 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Applications De Recherche Scientifique

Drug Discovery

- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

- The synthesis of isoxazoles often employs Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . However, these metal-catalyzed reactions have drawbacks such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .

- The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid .

Anticancer Research

- Isoxazole scaffolds show different biological activities such as anticancer . For example, 3,5-diaryl isoxazole scaffolds have been demonstrated as effective anticancer mediators .

- In the last year, Burmaoglu and his co-workers demonstrated a synthetic strategy and biological study of 3,5-diaryl isoxazole scaffolds as effective anticancer mediators .

Pharmaceutical Applications

- Isoxazole derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

- This research aimed to design a novel one-pot green approach to synthesize new oxazole derivatives .

Green Chemistry

- There’s a growing interest in developing eco-friendly synthetic strategies for isoxazole synthesis . Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . However, these metal-catalyzed reactions have drawbacks such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .

Solvent-free Synthesis

- The solvent-free synthesis of 3,5-isoxazoles has been reported . These conditions require shorter reaction times, they had a lower E-factor, and no prevention was taken to air or moisture, making these methodologies less environmentally harmful and more practical than previously reported solution-based methodologies .

Diversity-oriented Synthesis

- There’s a significant interest in the diversity-oriented synthesis of isoxazole derivatives . This approach aims to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Metal-free Synthetic Routes

- In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . However, these metal-catalyzed reactions have drawbacks such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .

Regioselective Synthesis

- The regioselective synthesis of 3,5-disubstituted isoxazoles was attempted under mild basic condition (NaHCO3) at ambient temperature via the reaction of hydroxyimoyl halides and dipolarophile . Unfortunately, a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles was obtained .

Diversity-oriented Synthesis

Orientations Futures

The future directions in the research of 3,5-Dichlorobenzo[d]isoxazole and other isoxazoles include the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . The focus is on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Propriétés

IUPAC Name |

3,5-dichloro-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMDBZXSQGQSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544034 | |

| Record name | 3,5-Dichloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichlorobenzo[d]isoxazole | |

CAS RN |

16263-53-9 | |

| Record name | 3,5-Dichloro-1,2-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16263-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-1,2-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)

![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)